5,6'-Difluoro-2,2'-bipyridine
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Overview
Description
5,6’-Difluoro-2,2’-bipyridine is a fluorinated bipyridine derivative Bipyridines are a class of compounds that consist of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6’-Difluoro-2,2’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under an inert atmosphere and require the use of a base, such as potassium carbonate, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of 5,6’-Difluoro-2,2’-bipyridine may involve scalable synthetic routes such as the Ullmann coupling reaction, which involves the coupling of two halogenated pyridines in the presence of a copper catalyst . This method is advantageous for large-scale production due to its relatively simple reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
5,6’-Difluoro-2,2’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the bipyridine structure can be substituted with other functional groups using nucleophilic substitution reactions.
Coordination Reactions: The nitrogen atoms in the bipyridine rings can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coordination Reactions: Metal salts such as palladium chloride or copper sulfate are commonly used, and the reactions are often carried out in aqueous or alcoholic solvents.
Major Products Formed
Scientific Research Applications
5,6’-Difluoro-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6’-Difluoro-2,2’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form complexes. The nitrogen atoms in the bipyridine rings donate electron pairs to the metal ions, forming coordinate covalent bonds . In medicinal chemistry, its mechanism of action may involve the inhibition of specific enzymes or the disruption of cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without fluorine substitution.
4,4’-Difluoro-2,2’-bipyridine: A similar compound with fluorine atoms at different positions.
5,5’-Difluoro-2,2’-bipyridine: Another fluorinated bipyridine derivative.
Uniqueness
5,6’-Difluoro-2,2’-bipyridine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and coordination behavior compared to other fluorinated bipyridines . This unique positioning can lead to distinct photophysical and electrochemical properties, making it valuable for specific applications in materials science and coordination chemistry .
Properties
CAS No. |
1245646-06-3 |
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Molecular Formula |
C10H6F2N2 |
Molecular Weight |
192.16 g/mol |
IUPAC Name |
2-fluoro-6-(5-fluoropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6F2N2/c11-7-4-5-8(13-6-7)9-2-1-3-10(12)14-9/h1-6H |
InChI Key |
ZCLRVQRGVGGYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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